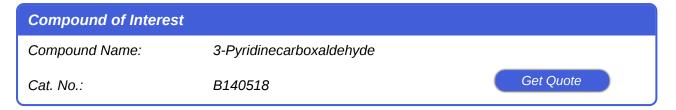




Theoretical Exploration of 3Pyridinecarboxaldehyde's Molecular Structure: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of **3- Pyridinecarboxaldehyde** (3-PCA), a versatile building block in organic synthesis and drug development.[1][2] The document summarizes key findings from theoretical and computational studies, presenting quantitative data, experimental methodologies, and a logical workflow for such research. 3-PCA's conformational landscape and electronic properties are crucial for understanding its reactivity and potential applications in pharmaceuticals and materials science.[1][3]

Core Molecular Structure and Conformational Analysis

3-Pyridinecarboxaldehyde exists as two primary planar conformers: s-cis and s-trans.[1][2] These rotamers are distinguished by the orientation of the aldehyde group relative to the pyridine ring. Theoretical calculations, predominantly employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in elucidating the structural and energetic properties of these conformers.[3][4]

Computational studies have shown that the energy difference between the s-cis and s-trans conformers is small, indicating that both are likely present under experimental conditions.[1]



High-resolution spectroscopic techniques have confirmed the existence of both conformers in the gas phase.[1][5]

Table 1: Optimized Geometrical Parameters for 3-Pyridinecarboxaldehyde (s-trans conformer)



Parameter	B3LYP/cc-pVTZ (S0 State)[1]	
Bond Lengths (Å)		
N1-C2	1.336	
C2-C3	1.397	
C3-C4	1.394	
C4-C5	1.394	
C5-C6	1.397	
C6-N1	1.336	
C3-C7	1.488	
C7-O8	1.214	
C7-H9	1.111	
**Bond Angles (°) **		
C6-N1-C2	117.2	
N1-C2-C3	123.9	
C2-C3-C4	118.3	
C3-C4-C5	118.5	
C4-C5-C6	118.3	
C5-C6-N1	123.9	
C2-C3-C7	121.2	
C4-C3-C7	120.5	
O8-C7-C3	123.8	
O8-C7-H9	120.1	
C3-C7-H9	116.1	

Note: Atom numbering corresponds to standard chemical diagrams.



Table 2: Calculated and Experimental Vibrational

Frequencies for Key Modes (cm-1)

Vibrational Mode	Assignment	DFT (B3LYP/6- 31G*) Scaled[3]	Experimental (FT- IR/Raman)[3]
ν(C=O)	C=O stretching	1735	-
ν(C-H)aldehyde	Aldehyde C-H stretching	2794	-
ν(Ρy)	Pyridine ring stretching	1584, 1564, 1461, 1419, 1379	-
δ(C-H)in-plane	Pyridine C-H in-plane bending	1262, 1185, 1104, 1026	-
δ(C-H)out-of-plane	Pyridine C-H out-of- plane bending	997, 967, 928, 814	-
Ring Breathing	Ring breathing	1000	-

Note: A scaling factor of 0.9613 was used for the DFT calculated wavenumbers.[3]

Electronic Properties and Reactivity

The electronic characteristics of **3-Pyridinecarboxaldehyde**, such as its frontier molecular orbitals (HOMO and LUMO) and ionization energy, are critical for predicting its reactivity. Natural Bond Orbital (NBO) analysis has been employed to understand the electronic structure and the effects of the formyl substituent.[1] The adiabatic ionization energies for the s-cis and s-trans conformers have been experimentally determined to be 76123 ± 4 cm-1 and 76173 ± 4 cm-1, respectively.[1][5] Furthermore, the calculated first hyperpolarizability of **3-**

Pyridinecarboxaldehyde is 2.13 x 10-30 esu, suggesting its potential in non-linear optics.[3]

Experimental and Computational Protocols

A combination of experimental and theoretical methods is essential for a comprehensive understanding of **3-Pyridinecarboxaldehyde**'s molecular structure.



Experimental Methodologies

- Sample Preparation: Commercially available **3-Pyridinecarboxaldehyde** (typically ≥98% purity) is often used without further purification. For gas-phase studies, the sample is heated to generate sufficient vapor pressure for stable molecular beam generation.[1]
- Spectroscopic Analysis:
 - Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman)
 Spectroscopy: These techniques are used to obtain the vibrational spectra of the molecule in the solid, liquid, or solution phase. Spectra are typically recorded in the 4000–400 cm-1 range.
 - UV-Visible Spectroscopy: This method provides information about the electronic transitions within the molecule, with spectra generally recorded in the 200–400 nm range.
 - High-Resolution IR-Resonant Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy: This advanced technique is employed for gas-phase studies to distinguish between different conformers. It involves supersonic jet cooling to minimize thermal broadening, followed by conformer-specific IR excitation and high-resolution threshold photoionization.[1][5]

Computational Methodologies

- Software: The Gaussian suite of programs is a commonly used software package for these quantum chemical calculations.[3]
- Geometry Optimization: The molecular geometry is fully optimized to find the minimum energy structure. The Berny optimization algorithm using redundant internal coordinates is a frequently employed method.[3] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true minimum on the potential energy surface.[3]
- Level of Theory and Basis Set:
 - Density Functional Theory (DFT): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[3][4][6]

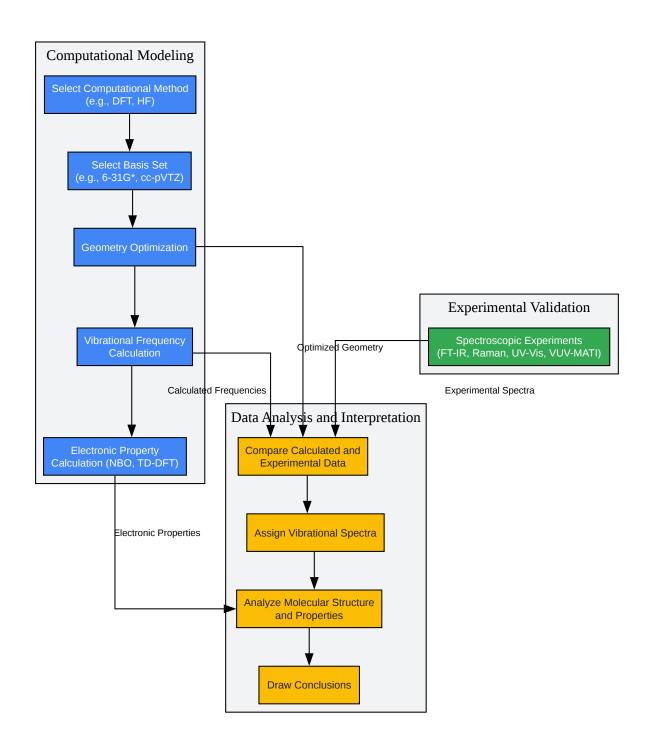


- Hartree-Fock (HF) Method: This ab initio method is also utilized for structural and vibrational calculations.[3][4]
- Basis Sets: The Pople-style basis sets, such as 6-31G* and 6-311++G(d,p), are commonly employed to describe the atomic orbitals.[3][4][6] The cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set is also used for higher accuracy calculations.[1]
- Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated from the analytic second derivatives of the energy with respect to the nuclear coordinates.[3] The calculated frequencies are often scaled by empirical factors (e.g., 0.9613 for B3LYP and 0.8929 for HF) to better match experimental values, accounting for anharmonicity and other systematic errors.[3]
- Further Analysis:
 - Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the electronic structure, including charge distribution and orbital interactions.[1]
 - Time-Dependent DFT (TD-DFT): This method is used to calculate electronic excitation energies and oscillator strengths, which can be compared with experimental UV-Vis spectra.

Logical Workflow for Theoretical Studies

The following diagram illustrates a typical workflow for the theoretical investigation of a molecular structure like **3-Pyridinecarboxaldehyde**.





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Workflow for theoretical molecular structure studies.



This comprehensive approach, integrating both theoretical calculations and experimental validation, is crucial for accurately characterizing the molecular structure and properties of **3-Pyridinecarboxaldehyde** and other molecules of interest in drug discovery and materials science.

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